Product packaging for alpha-Bromocinnamic acid(Cat. No.:)

alpha-Bromocinnamic acid

Cat. No.: B8570179
M. Wt: 227.05 g/mol
InChI Key: HBMGEXMZDMAEDN-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Carboxylic Acids in Chemical Research

α,β-Unsaturated carboxylic acids are a pivotal class of compounds in organic chemistry. chemistryviews.orgrsc.orgwikipedia.org Their conjugated system, comprising a carbon-carbon double bond and a carboxyl group, imparts unique reactivity, making them susceptible to various transformations. wikipedia.org These compounds are not only valuable building blocks for synthesizing more complex molecules but are also prevalent in numerous biologically active natural products and pharmaceuticals. chemistryviews.org The presence of multiple functional groups allows for a wide array of chemical modifications, rendering them indispensable in the rational design of new bioactive agents. beilstein-journals.org

The synthesis of α,β-unsaturated carboxylic acids has traditionally relied on classic methods like the Wittig or Horner–Wadsworth–Emmons reactions. chemistryviews.org However, these methods often generate stoichiometric amounts of byproducts, limiting their efficiency, especially in large-scale applications. chemistryviews.org Consequently, the development of more atom-economical and environmentally benign synthetic routes remains an active area of research. chemistryviews.orgresearchgate.net

Research Context of Halogenated Cinnamic Acid Derivatives

The introduction of a halogen atom onto the cinnamic acid scaffold significantly influences its chemical and biological properties. nih.gov Halogenated cinnamic acid derivatives have garnered considerable attention due to their diverse pharmacological activities. nih.govpcbiochemres.com The position and nature of the halogen substituent on either the phenyl ring or the acrylic acid chain can dramatically alter the compound's reactivity and biological efficacy. nih.gov

Research has demonstrated that halogen substitution, particularly at the para-position of the phenyl ring, can enhance the bioactivity of cinnamic acid derivatives. nih.govnih.gov For instance, studies have shown that certain halogen-substituted cinnamic acids exhibit notable anticonvulsant properties. nih.gov Furthermore, the halogen atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, expanding the chemical space accessible from these derivatives.

Overview of Synthetic and Mechanistic Challenges

The synthesis of α-Bromocinnamic acid presents several challenges. One common approach involves the bromination of cinnamic acid. chembk.comrsc.org However, controlling the regioselectivity of this reaction to favor α-bromination over addition to the aromatic ring or other potential side reactions is crucial. The reaction conditions, including the choice of brominating agent and solvent, play a significant role in the outcome. rsc.org

From a mechanistic standpoint, the reactions of α-Bromocinnamic acid are equally intriguing. For example, its reaction with Grignard reagents has been a subject of study. acs.org The debromination of related dibromocinnamic acid derivatives to form cinnamic acids has been investigated to elucidate reaction mechanisms, such as the E2 elimination pathway. akjournals.com The presence of the bromine atom at the α-position also influences the stereochemical outcome of reactions, adding another layer of complexity to its chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO2 B8570179 alpha-Bromocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-bromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

HBMGEXMZDMAEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for α Bromocinnamic Acid

Classical Synthetic Pathways and Methodological Advancements

The traditional syntheses of α-bromocinnamic acid are largely based on fundamental organic reactions, which have been refined over time to improve yields and procedural efficiency. These pathways typically begin with readily available starting materials like cinnamic acid or cinnamaldehyde (B126680).

A primary and well-established route to α-bromocinnamic acid involves a two-step sequence: the electrophilic addition of bromine to the double bond of a cinnamic acid derivative, followed by the elimination of hydrogen bromide.

The synthesis often commences with the bromination of cinnamic acid. The electrophilic addition of molecular bromine (Br₂) across the alkene functional group of cinnamic acid yields an intermediate, 2,3-dibromo-3-phenylpropanoic acid. rsc.orgalfredstate.edu This reaction is a stereospecific anti-addition, which results in the formation of a specific diastereomer of the dibrominated product. alfredstate.edu The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at moderate temperatures. rsc.orgalfredstate.edu The progress of the reaction can be visually monitored by the disappearance of the characteristic red-brown color of bromine. rsc.org The resulting dibrominated product often precipitates from the reaction mixture and can be isolated through filtration. rsc.orgalfredstate.edu

Table 1: Representative Conditions for the Bromination of Cinnamic Acid
Starting MaterialBrominating AgentSolventTemperatureOutcomeReference
trans-Cinnamic acid10% Bromine solutionDichloromethane45-50°C (Reflux)2,3-dibromo-3-phenylpropanoic acid precipitates during reaction. alfredstate.edu
Cinnamic acidBromineDichloromethaneRoom TemperatureThe product starts to precipitate as the reaction proceeds. rsc.org

The intermediate, 2,3-dibromo-3-phenylpropanoic acid (also referred to as α,β-dibromohydrocinnamic acid), is subsequently subjected to dehydrobromination to generate α-bromocinnamic acid. chemicalbook.comnih.gov This elimination reaction involves the removal of a molecule of hydrogen bromide (HBr) and is typically induced by a base. The use of alcoholic potassium hydroxide (B78521) (potash) is a classical method for effecting this transformation. wikipedia.org The reaction mechanism is generally an E2 (elimination, bimolecular) process. quizlet.com Studies have also explored the dehydrobromination of this intermediate in liquid ammonia (B1221849). chemicalbook.comchemicalbook.com The controlled elimination is crucial for forming the desired α-bromo isomer.

An alternative pathway begins with cinnamaldehyde. This approach first involves the synthesis of α-bromocinnamaldehyde, which is then oxidized to the corresponding carboxylic acid. The synthesis of the intermediate aldehyde is achieved by the addition of bromine to cinnamaldehyde, often in a solvent like acetic acid, followed by a base-induced elimination of HBr. orgsyn.orggoogle.com A common procedure involves adding bromine to a solution of cinnamaldehyde in acetic acid, followed by the addition of potassium carbonate to promote the elimination, yielding α-bromocinnamaldehyde with yields reported in the range of 75-85%. orgsyn.orggoogle.com

Chinese patents describe refined processes, such as using silica (B1680970) gel-supported bromine for the addition step and a phase transfer catalyst for the elimination reaction to improve yields and simplify post-treatment. google.com Another variation involves using an ester as a recyclable solvent and a weak base for the elimination step, aiming to lower production costs and improve product quality for industrial-scale synthesis. google.com The subsequent step, the oxidation of α-bromocinnamaldehyde to α-bromocinnamic acid, completes the synthesis.

Table 2: Synthesis of α-Bromocinnamaldehyde from Cinnamaldehyde
Brominating AgentBaseSolventYieldKey FeatureReference
BrominePotassium CarbonateAcetic Acid75-85%Classical one-pot addition-elimination. orgsyn.orggoogle.com
Silica gel supported bromineSodium CarbonateCarbon TetrachlorideHighUses a phase transfer catalyst for elimination. google.com
BromineWeak BaseEster Compound (e.g., R₁COOR₂)HighRecyclable solvent, optimized for industrial production. google.com

α-Bromocinnamic acid can also be prepared from phenylpropiolic acid. This synthesis involves the addition of hydrogen bromide (HBr) across the carbon-carbon triple bond of phenylpropiolic acid. Phenylpropiolic acid itself can be synthesized from cinnamic acid dibromide via a double dehydrobromination reaction using alcoholic potash, highlighting the close chemical relationship between these compounds. wikipedia.org The addition of HBr to the alkyne must be controlled to favor the formation of the desired α-bromo isomer over the β-bromo isomer.

Electrophilic Addition-Elimination Sequences

Modern and Advanced Synthetic Approaches

While classical methods remain prevalent, research into more efficient and environmentally benign synthetic strategies is ongoing. Modern approaches often focus on improving reaction conditions, employing novel catalytic systems, or utilizing alternative reagents to enhance yield, selectivity, and sustainability. For the synthesis of cinnamic acid derivatives in general, methods such as the Perkin reaction, Claisen condensation, Knoevenagel-Doebner condensation, and the Heck reaction are well-established. mdpi.com

More recent advancements include direct synthesis protocols that avoid intermediate steps. For instance, a novel direct synthesis of various cinnamic acids (though not specifically α-bromocinnamic acid) has been developed using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, achieving good to high yields in a one-pot reaction. mdpi.comresearchgate.net Such strategies, which circumvent the need for pre-formed anhydrides as used in the classical Perkin reaction, represent a significant methodological advancement. mdpi.com Furthermore, green chemistry approaches, such as performing Knoevenagel condensations under solvent-free conditions or in environmentally benign solvents, are being explored for the synthesis of related hydroxycinnamic acids and could potentially be adapted for halogenated analogs. mdpi.com These modern synthetic developments aim to provide more direct, efficient, and sustainable routes to valuable chemical intermediates like α-bromocinnamic acid.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction Variants)

While the direct synthesis of α-bromocinnamic acid via a standard Heck reaction is not the most common approach, variants of palladium-catalyzed cross-coupling reactions are instrumental in constructing the cinnamic acid backbone, which can then be subjected to α-bromination. The Heck reaction typically involves the coupling of an aryl halide with an alkene. In the context of cinnamic acid synthesis, this would involve reacting an aryl halide with acrylic acid or its esters.

A notable application involves the synthesis of cinnamic acid esters, which are direct precursors to cinnamic acids. For instance, a palladium-catalyzed Heck reaction under Jeffrey conditions, utilizing a phase-transfer catalyst and an organic base, can be employed to couple a bromobenzene (B47551) derivative with an acrylic acid ester. The resulting cinnamic acid ester can then be hydrolyzed to the corresponding cinnamic acid. This process is particularly useful for producing substituted cinnamic acids. google.com

The general scheme for this preparatory step is as follows:

Scheme 1: Synthesis of Cinnamic Acid Esters via Heck Reaction

Reactant AReactant BCatalyst SystemBaseProductYield
BromobenzeneAcrylic acid esterPalladium catalyst (e.g., Pd(OAc)₂)Organic baseCinnamic acid esterHigh
1-bromo-3,4-difluorobenzeneAcrylic acid esterPalladium catalyst, Phase-transfer catalystOrganic base3,4-difluorocinnamic acid ester>94% (isolated)

Once the cinnamic acid or its ester is synthesized, subsequent α-bromination would be required to yield the final product. While direct α-arylation of carbonyl compounds is a known palladium-catalyzed process, the direct α-bromination coupled with a Heck reaction in a one-pot synthesis for this specific target is less documented. nih.govnih.gov

Chemo-Enzymatic and Biocatalytic Syntheses of Precursors and Analogs

Biocatalysis offers highly selective methods for the synthesis of precursors and analogs of α-bromocinnamic acid. A prominent example is the use of phenylalanine ammonia lyases (PALs). wikipedia.orgrsc.org These enzymes catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. turner-biocatalysis.com The reverse reaction, the hydroamination of cinnamic acids, is a powerful tool for producing optically pure L-arylalanines. turner-biocatalysis.comnih.gov

This methodology can be applied to brominated cinnamic acid precursors to synthesize brominated phenylalanine analogs. For instance, PALs have been used for the amination of various substituted cinnamic acids, demonstrating their utility in creating chiral building blocks. frontiersin.org The synthesis of L-arylalanines from their corresponding cinnamic acids using PAL in the presence of a high concentration of ammonia is a well-established, scalable process. turner-biocatalysis.comnih.gov

Table 2.2: PAL-Catalyzed Synthesis of L-Arylalanine Analogs from Cinnamic Acid Derivatives nih.govfrontiersin.org

Substrate (Cinnamic Acid Derivative)EnzymeReaction TypeProductEnantiomeric Excess (e.e.)
o-Bromocinnamic acidPALRegio- and enantioselective aminationo-Bromo-phenylalanine>99%
Various fluoro- and chlorocinnamic acidsPAL from parsleyEnantioselective aminationCorresponding L-amino acidsHigh

This approach highlights the synthesis of chiral analogs (brominated phenylalanines) where the cinnamic acid backbone is a key precursor.

α-Functionalization Strategies (e.g., Hell-Volhard-Zelinsky Analogs)

The most direct and classical method for the synthesis of α-bromocinnamic acid is through the α-functionalization of cinnamic acid itself, most notably via the Hell-Volhard-Zelinsky (HVZ) reaction. nrochemistry.comlibretexts.orgalfa-chemistry.comwikipedia.orgmasterorganicchemistry.com This reaction is a well-established method for the α-halogenation of carboxylic acids. organic-chemistry.orglibretexts.orglibretexts.org

The HVZ reaction involves treating a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃). alfa-chemistry.comlibretexts.org The reaction proceeds through the in situ formation of an acyl bromide. libretexts.orgwikipedia.org This intermediate can then tautomerize to its enol form. The enol of the acyl bromide is significantly more nucleophilic than the enol of the parent carboxylic acid, allowing it to react readily with bromine at the α-position. libretexts.orgmasterorganicchemistry.com The resulting α-bromo acyl bromide is then hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid. wikipedia.org

The general mechanism is as follows:

Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form an acyl bromide. libretexts.org

Enolization: The acyl bromide tautomerizes to form an enol. libretexts.org

α-Bromination: The enol reacts with Br₂ to introduce a bromine atom at the α-carbon. libretexts.org

Hydrolysis: The α-bromo acyl bromide is hydrolyzed to the α-bromo carboxylic acid. wikipedia.org

While the HVZ reaction is a standard procedure, its application to α,β-unsaturated acids like cinnamic acid must be carefully controlled to avoid addition of bromine across the double bond. rsc.orgyoutube.comcsub.eduresearchgate.net However, the formation of the acyl halide intermediate favors the α-substitution pathway.

Table 2.3: Reagents and Intermediates in the Hell-Volhard-Zelinsky Reaction

StepReagentsKey IntermediateProduct of Step
1Carboxylic acid, PBr₃-Acyl bromide
2Acyl bromide (HBr catalysis)-Acyl bromide enol
3Acyl bromide enol, Br₂-α-Bromo acyl bromide
4α-Bromo acyl bromide, H₂O-α-Bromo carboxylic acid

This method remains a primary strategy for the direct α-bromination of carboxylic acids, including cinnamic acid, to produce α-bromocinnamic acid.

Reaction Chemistry and Mechanistic Investigations of α Bromocinnamic Acid

Electrophilic and Nucleophilic Processes Involving the α-Bromo Moiety

The presence of the α-bromo moiety in α-bromocinnamic acid introduces a site of significant reactivity, rendering the molecule susceptible to both electrophilic and nucleophilic attacks. The interplay between the vinylic bromine, the carboxylic acid functionality, and the conjugated system dictates the course of its chemical transformations.

The vinylic bromine atom in α-bromocinnamic acid is generally less reactive towards nucleophilic substitution than its saturated counterpart in α-bromo aliphatic carboxylic acids. This reduced reactivity is attributed to the increased strength of the C-Br bond, a consequence of the sp² hybridization of the carbon atom. However, under specific conditions, the bromine atom can be displaced. Nucleophilic substitution reactions at the α-position are often facilitated by the presence of the adjacent electron-withdrawing carboxylic acid group. This group enhances the electrophilicity of the α-carbon, making it more susceptible to attack by nucleophiles.

α-Bromo carboxylic acids are valuable synthetic intermediates due to the high reactivity of the halogen in SN2 reactions. libretexts.org The electrophilic nature of the carbonyl carbon, positioned next to the electrophilic α-carbon bonded to the bromine, allows an incoming nucleophile to delocalize its charge between these two centers. libretexts.org This delocalization stabilizes the transition state of the SN2 reaction, thereby lowering the activation energy and increasing the reaction rate. libretexts.org Consequently, primary α-halogenated carbonyl compounds exhibit SN2 reaction rates that are significantly higher than those of corresponding primary aliphatic halogens. libretexts.org

Furthermore, α-bromocinnamic acid can undergo elimination reactions, such as dehydrobromination, to yield phenylpropiolic acid. The stereochemistry of the starting α-bromocinnamic acid isomer plays a crucial role in the facility of this elimination process.

The carboxylic acid functionality in α-bromocinnamic acid plays a multifaceted role in its reactivity. It can act as a directing group, influencing the regioselectivity and stereoselectivity of reactions. The acidity of the carboxylic proton allows for the formation of carboxylate salts, which can alter the molecule's solubility and reactivity profile.

In the context of α-bromination, the Hell-Volhard-Zelinskii (HVZ) reaction is a key method for the synthesis of α-bromo carboxylic acids. libretexts.org This reaction proceeds through the formation of an acid bromide intermediate, which is crucial because it lacks the acidic carboxylic proton and can enolize more readily, enabling α-bromination. libretexts.org The subsequent hydrolysis of the α-bromo acid bromide regenerates the carboxylic acid. libretexts.org

The carboxylic acid group can also participate directly in reactions. For instance, it can be converted to esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives with diverse chemical properties and applications. Decarboxylative halogenation, another important reaction, allows for the conversion of α-substituted cinnamic acids to the corresponding vinyl bromides.

Stereochemical Control in Transformations

The stereochemistry of α-bromocinnamic acid is a critical aspect of its chemistry, with the (E) and (Z) isomers often exhibiting different reactivity and leading to products with distinct stereochemical outcomes.

The (E) and (Z) isomers of α-bromocinnamic acid can be selectively synthesized and, under certain conditions, interconverted. A common method for their preparation involves the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid. The stereochemical outcome of this elimination reaction is highly dependent on the reaction conditions, particularly the base and solvent used. For instance, the use of potassium hydroxide (B78521) in ethanol can lead to the formation of both (Z)- and (E)-α-bromocinnamic acid. chegg.com

The stereoselective synthesis of trans-α-bromocinnamic acids (the E-isomer) can also be achieved from arylidenepyruvic acids. acs.org Furthermore, photochemical conditions can sometimes be employed to induce isomerization between the (E) and (Z) forms.

Stereoselective Synthesis of α-Bromocinnamic Acid Isomers
Starting MaterialReagents and ConditionsMajor Product IsomerReference
2,3-dibromo-3-phenylpropanoic acidKOH, EthanolMixture of (Z) and (E) isomers chegg.com
Arylidenepyruvic acidsNot specifiedtrans-α-bromocinnamic acids ((E)-isomer) acs.org

The double bond and the chiral center (if present) in derivatives of α-bromocinnamic acid allow for the exploration of diastereoselective and enantioselective reactions. While specific examples directly involving α-bromocinnamic acid are not extensively documented in readily available literature, the principles of stereocontrol in reactions of similar α,β-unsaturated carbonyl compounds can be applied.

For instance, in the context of asymmetric synthesis, organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. Chiral secondary amines have been successfully employed as catalysts for a variety of stereoselective transformations, including the installation of heteroatoms at the α-position of aldehydes. nih.gov While the enantioselective α-bromination of aldehydes has proven to be a challenging reaction, methodologies have been developed that achieve high yields and enantioselectivities. nih.gov These strategies could potentially be adapted for the enantioselective synthesis of α-bromocinnamic acid derivatives.

Furthermore, N-heterocyclic carbene (NHC) catalysis has been utilized in the annulation of aminoindoles with α-bromocinnamic aldehyde, demonstrating a stereoselective process where the α-bromo-α,β-unsaturated aldehyde acts as a versatile chiral synthon. nih.gov

The stereochemical outcome of elimination reactions, such as the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid to form α-bromocinnamic acid, can be rationalized by analyzing the transition state geometries. The E2 elimination mechanism, which is a concerted process, requires a specific spatial arrangement of the departing proton and the leaving group.

The formation of the (Z)- and (E)-isomers of α-bromocinnamic acid proceeds through different transition states. The formation of the (Z)-isomer is proposed to occur via a syn-periplanar transition state, where the proton and the bromine atom are on the same side of the C-C bond. Conversely, the formation of the (E)-isomer proceeds through an anti-periplanar transition state, with the proton and the bromine atom on opposite sides of the C-C bond. chegg.com The relative energies of these transition states, influenced by steric and electronic factors, determine the predominant isomer formed under a given set of reaction conditions.

Transition State Geometries in the Dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid
Product IsomerProposed Transition State GeometryReference
(Z)-α-bromocinnamic acidsyn-periplanar chegg.com
(E)-α-bromocinnamic acidanti-periplanar chegg.com

Reactions with Organometallic Reagents

α-Bromocinnamic acid, possessing multiple reactive sites—a carboxylic acid, a carbon-carbon double bond, and a carbon-bromine bond—exhibits diverse reactivity with organometallic reagents. These reactions are pivotal for synthesizing more complex molecular architectures.

Grignard Reactions: Investigations of Addition Modes (1,2- vs. 1,4-addition)

The reaction of Grignard reagents (RMgX) with α,β-unsaturated carbonyl compounds like α-bromocinnamic acid is complex. The primary challenge is the presence of the acidic carboxylic proton, which will react with the strongly basic Grignard reagent in an acid-base reaction. This initial reaction consumes one equivalent of the Grignard reagent to form a magnesium carboxylate. Subsequent reactions involve the addition of another equivalent of the Grignard reagent to the α,β-unsaturated system.

Two principal modes of nucleophilic attack are possible:

1,2-Addition (Direct Addition): The nucleophilic R-group of the Grignard reagent attacks the electrophilic carbonyl carbon.

1,4-Addition (Conjugate Addition): The nucleophilic R-group attacks the β-carbon of the conjugated system.

For α,β-unsaturated carbonyls, the competition between these two pathways is governed by factors such as the nature of the nucleophile, steric hindrance, and reaction conditions. Grignard reagents, being "hard" nucleophiles, generally favor the kinetically controlled 1,2-addition to the carbonyl group. However, increasing steric hindrance around the carbonyl group can promote 1,4-addition.

A key strategy to steer the reaction towards 1,4-addition is the use of copper(I) salts as catalysts. The Grignard reagent undergoes transmetalation with the copper salt to form an organocopper reagent (a Gilman reagent or a related species), which is a "softer" nucleophile and selectively undergoes 1,4-addition. Studies on α,β-unsaturated esters, such as cinnamic esters, have shown that the yield of 1,4-addition products is significantly improved with cuprous chloride catalysis. While direct studies on α-bromocinnamic acid are not extensively detailed in readily available literature, the principles derived from its esters are applicable. The reaction of Grignard reagents with α-bromocinnamic acids has been a subject of investigation, indicating its relevance in synthetic chemistry.

Reaction ConditionPredominant Addition ModeControlling FactorIntermediate/Key Species
Grignard Reagent Alone1,2-Addition (Direct)Kinetic Control (Hard Nucleophile)RMgX
Grignard Reagent + Cu(I) Salt1,4-Addition (Conjugate)Thermodynamic Control (Soft Nucleophile)R2CuLi or RCu
Sterically Hindered Carbonyl1,4-Addition (Conjugate)Steric HindranceRMgX

Other Metal-Mediated Transformations

The vinyl bromide moiety in α-bromocinnamic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Heck Reaction: This reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. α-Bromocinnamic acid can serve as the vinyl halide component, allowing for the introduction of various substituents at the α-position. This provides a pathway to more complex substituted cinnamic acid derivatives.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with a vinyl halide, also catalyzed by a palladium complex. α-Bromocinnamic acid can be coupled with a variety of aryl or vinyl boronic acids to synthesize stilbene and diene derivatives, which are valuable structural motifs in pharmaceuticals and materials science.

Photochemical Transformations and Solid-State Reactivity

The photochemical behavior of α-bromocinnamic acid is largely dictated by its structural similarity to cinnamic acid, which is a classic model system for solid-state [2+2] photodimerization reactions.

Photodimerization Studies of Cinnamic Acid Analogs and Derivatives

Upon irradiation with UV light in the solid state, cinnamic acid and its derivatives undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) rings, specifically substituted truxillic or truxinic acids. This reactivity is highly dependent on the crystal packing of the molecules, a principle known as topochemical control. A study on the alkali metal salts of the closely related m-bromocinnamic acid demonstrated that all samples undergo [2+2] photodimerization upon UV irradiation to yield truxinates. The reaction proceeds with high stereoselectivity because the arrangement of the reacting molecules is fixed within the crystal lattice.

Influence of Crystal Engineering and Polymorphism on Reactivity

The outcome of solid-state photodimerization is critically dependent on the crystal packing, or polymorphism, of the cinnamic acid derivative. According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity (typically less than 4.2 Å).

Cinnamic acids can crystallize in different polymorphic forms (α, β, and γ), which dictate their photoreactivity:

α-form: Head-to-tail arrangement, yielding α-truxillic acid (centrosymmetric dimer).

β-form: Head-to-head arrangement, yielding β-truxinic acid (mirror-symmetric dimer).

γ-form: Molecules are not suitably aligned for dimerization, rendering this form photo-stable.

Crystal engineering allows for the rational design of crystal structures to control reactivity. For instance, in the study of m-bromocinnamic acid salts, the size of the alkali metal cation (Cs+, Rb+, K+, Na+) was shown to significantly influence the crystal packing arrangement. This, in turn, affected the photoreactivity, with cesium, rubidium, and potassium salts showing almost complete conversion to the dimer, while the sodium salt was less reactive. This demonstrates how non-covalent interactions and ionic coordination can be used to manipulate solid-state reactivity.

Polymorphic FormMolecular ArrangementPhotodimerization ProductReactivity
α-formHead-to-tailα-Truxillic AcidPhotoreactive
β-formHead-to-headβ-Truxinic AcidPhotoreactive
γ-formUnfavorable alignmentNo reactionPhoto-stable

Catalysis in Photochemical Processes (e.g., Lewis Acid Catalysis)

While many photodimerization reactions are studied in the solid state, they can also occur in solution, though often less efficiently. Lewis acids have been shown to catalyze the photodimerization of cinnamic acid derivatives, specifically cinnamic esters, in both solid-state and solution phases.

Complexation of a Lewis acid (e.g., tin tetrachloride, SnCl₄) to the carbonyl oxygen of the cinnamate ester alters its electronic structure and excited-state properties. This complexation can lead to more efficient and stereoselective dimerization. The catalytic effect is attributed to an increase in the lifetime and reactivity of the excited state of the cinnamate. In the solid state, Lewis acid complexes of cinnamic esters were found to yield syn head-to-tail (α-truxillate) dimers with greater efficiency than the free esters.

Derivatives and Synthetic Applications of α Bromocinnamic Acid As a Building Block

Preparation of Key Intermediates and Functionalized Molecules

The unique combination of functional groups in α-bromocinnamic acid makes it a suitable precursor for various important chemical intermediates.

A significant application of α,β-unsaturated carboxylic acids, including cinnamic acid derivatives, is their conversion to β-arylvinyl bromides (also known as β-bromostyrenes) through bromodecarboxylation reactions. This transformation is a variation of the Hunsdiecker reaction. One effective method involves the microwave-assisted reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate, which yields (E)-β-arylvinyl bromides rapidly and in high yields. thieme-connect.comorganic-chemistry.org The proposed mechanism suggests that the reaction of the lithium carboxylate with NBS forms a bromonium ion, which then converts to a trans-α-bromo-β-lactone. thieme-connect.com This lactone intermediate subsequently eliminates carbon dioxide to produce the stereoselective (E)-β-arylvinyl bromide product. thieme-connect.com

Another efficient and environmentally friendly method uses ethylenebis(N-methylimidazolium) ditribromide as the brominating agent in an acetonitrile-water solvent system, affording β-aryl vinyl bromides in good to excellent yields. researchgate.net These reactions demonstrate a reliable pathway from cinnamic acids to valuable vinyl bromide intermediates, which are themselves useful in further synthetic applications, such as metal-catalyzed cross-coupling reactions. researchgate.net

Starting Material (3-Arylpropenoic Acid)Product ((E)-β-Arylvinyl Bromide)Reagents & ConditionsYield (%)Reference
Cinnamic acidβ-BromostyreneNBS, LiOAc (cat.), MeCN, Microwave (1-2 min)95 thieme-connect.com
4-Methylcinnamic acid1-Bromo-2-(4-methylphenyl)etheneNBS, LiOAc (cat.), MeCN, Microwave (1-2 min)96 thieme-connect.com
4-Methoxycinnamic acid1-Bromo-2-(4-methoxyphenyl)etheneNBS, LiOAc (cat.), MeCN, Microwave (1-2 min)98 thieme-connect.com
4-Chlorocinnamic acid1-Bromo-2-(4-chlorophenyl)etheneNBS, LiOAc (cat.), MeCN, Microwave (1-2 min)94 thieme-connect.com
3-Nitrocinnamic acid1-Bromo-2-(3-nitrophenyl)etheneNBS, LiOAc (cat.), MeCN, Microwave (1-2 min)88 thieme-connect.com
Cinnamic acidβ-BromostyreneEBMIDTB, MeCN-H₂O92 researchgate.net

Phenylpropiolic acid can be synthesized from derivatives of cinnamic acid. The common laboratory preparation involves the dehydrobromination of cinnamic acid dibromide (α,β-dibromo-β-phenylpropionic acid) using alcoholic potassium hydroxide (B78521). wikipedia.orgorgsyn.org This reaction proceeds through a double elimination of hydrogen bromide.

While the direct starting material is the dibromide, α-bromocinnamic acid represents a key structural intermediate in the elimination sequence. The isomers of bromocinnamic acid can be converted into phenylpropiolic acid through the loss of hydrobromic acid. scispace.com For instance, heating allo-bromocinnamic acid, an isomer of α-bromocinnamic acid, can lead to its conversion into phenylpropiolic acid. scispace.com This process highlights the role of α-halogenated cinnamic acids as precursors to acetylenic compounds via elimination reactions.

The carboxylic acid group of α-bromocinnamic acid can be readily converted into a variety of esters through standard esterification methods. dntb.gov.ua These reactions are fundamental for modifying the properties of the molecule and for protecting the carboxylic acid group during subsequent transformations.

Common methods for esterification applicable to α-bromocinnamic acid include:

Fischer Esterification : This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. latech.edu

Reaction with Alkyl Halides : The carboxylate anion of α-bromocinnamic acid, formed by deprotonation with a base, can act as a nucleophile and react with a primary alkyl halide to form the corresponding ester. latech.edu

Conversion to Acid Chloride : α-Bromocinnamic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. latech.eduyoutube.com The resulting α-bromocinnamoyl chloride then reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to yield the desired ester with high efficiency. latech.edu

These methods allow for the synthesis of a wide array of α-bromocinnamate esters, which are valuable intermediates in organic synthesis. core.ac.ukorganic-chemistry.org

Role in Heterocycle and Carbocycle Synthesis

Derivatives of α-bromocinnamic acid are valuable precursors for the synthesis of various cyclic compounds. For example, o-bromocinnamic acid derivatives have been used in palladium-catalyzed carbonylative annulation reactions. acs.org In certain cases, instead of the expected indanone formation, these substrates undergo a competing hydroxycarbonylation followed by a Michael addition to furnish lactones, which are a class of heterocyclic compounds. acs.org

Furthermore, α-bromocinnamic aldehyde, a closely related derivative, serves as a key substrate in N-heterocyclic carbene (NHC)-catalyzed reactions. nih.gov The reaction between α-bromocinnamic aldehyde and an NHC catalyst generates a chiral α,β-unsaturated acyl-azolium intermediate. nih.govrwth-aachen.de This reactive species can then undergo annulation reactions with other molecules, such as aminoindoles, to produce complex, chiral-annulated indole heterocycles with excellent yields and stereoselectivity. nih.gov

Application in Metal-Catalyzed Coupling Reactions

The carbon-bromine bond and the carbon-carbon double bond in α-bromocinnamic acid and its derivatives make them suitable substrates for various transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

β-Arylvinyl bromides, which are directly synthesized from cinnamic acids, are known to be useful reactants for palladium-catalyzed C-H activation and functionalization reactions with heteroaromatics. researchgate.net This demonstrates the synthetic utility of the products derived from α-bromocinnamic acid's precursors.

Additionally, cinnamic acids themselves can participate directly in metal-catalyzed reactions. A novel double decarboxylative cross-coupling reaction catalyzed by copper and silver has been developed, allowing cinnamic acids to couple with aliphatic acids. researchgate.net While this reaction involves decarboxylation, it showcases the reactivity of the cinnamic acid scaffold in transition metal catalysis. The compatibility of the cinnamic acid core with palladium catalysis is also seen in reactions like the Sonogashira coupling, where a bromo-substituted cinnamic acid can be coupled with an alkyne before undergoing further transformations. thieme-connect.com

Synthesis of other α-Halogenated Carboxylic Acid Derivatives

The carboxylic acid functional group in α-bromocinnamic acid can be transformed into other carboxylic acid derivatives while retaining the α-bromo substituent. These transformations expand the synthetic utility of the α-bromocinnamic acid scaffold. youtube.com The α-bromo atom is a useful functional group because it activates the adjacent α-carbon for SN2 reactions. libretexts.org

Standard transformations for carboxylic acids can be applied:

Acid Halides : As mentioned previously, α-bromocinnamic acid can be converted to α-bromocinnamoyl chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is a highly reactive intermediate for the synthesis of esters and amides. latech.eduyoutube.com

Amides : α-Bromocinnamic acid can be converted into amides by reaction with amines. This typically requires activating the carboxylic acid, for example, by converting it to the acid chloride first, which then readily reacts with a primary or secondary amine to form the corresponding α-bromocinnamide. latech.edu

These derivatizations are crucial for building more complex molecules where an amide or another carboxyl derivative is required, while the α-bromo and vinyl functionalities are preserved for subsequent reactions.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification of α-bromocinnamic acid and for studying its behavior in solution.

High-resolution ¹H and ¹³C NMR spectroscopy provides definitive information about the molecular structure of α-bromocinnamic acid. In ¹H NMR, the chemical shifts and coupling constants of the vinyl and aromatic protons confirm the substitution pattern and stereochemistry of the double bond. For instance, the coupling constant between the vinyl protons can distinguish between the E and Z isomers.

Conformational analysis of α-bromocinnamic acid and related small molecules can be performed by combining NMR data with quantum mechanical calculations. nih.govresearchgate.net NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) provide information on the populations of different conformers in solution. nih.govcopernicus.org This analysis helps in understanding the molecule's preferred three-dimensional shape, which is crucial for predicting its reactivity and interactions. copernicus.org

Table 1: Representative NMR Data for Cinnamic Acid Derivatives Note: Specific shifts for α-bromocinnamic acid can vary based on isomer and solvent.

NucleusCompound TypeTypical Chemical Shift (ppm)
¹H Vinyl H (β to COOH)7.6 - 7.9
Aromatic H7.3 - 7.8
Vinyl H (α to COOH)6.4 - 6.7
¹³C Carbonyl (COOH)167 - 168
Vinyl C (β to COOH)142 - 145
Aromatic C (ipso)133 - 135
Aromatic C128 - 132
Vinyl C (α to COOH)118 - 121

Data compiled from publicly available spectral data for cinnamic acid and its derivatives. chemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the different crystalline forms, or polymorphs, of α-bromocinnamic acid. Since polymorphs can exhibit different physical properties, their identification is critical. ssNMR can distinguish between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in the local atomic arrangement and intermolecular interactions in the crystal lattice. iastate.edu

Furthermore, ssNMR can be used to monitor solid-state or gas-solid reactions in real-time. For example, the bromination of solid cinnamic acid can be followed to understand the reaction kinetics and mechanism without dissolving the sample. researchgate.netrsc.org Techniques like Dynamic Nuclear Polarization (DNP) can significantly enhance the sensitivity of ssNMR, making it possible to detect minor phases or reaction intermediates that would otherwise be undetectable. iastate.edu

The analysis of reaction mixtures containing α-bromocinnamic acid, its precursors, and potential byproducts can be challenging due to signal overlap in standard 1D NMR spectra. youtube.comnih.gov Advanced NMR techniques are employed to overcome this complexity.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping signals and establish connectivity between protons (¹H-¹H COSY) or between protons and carbons (¹H-¹³C HSQC), aiding in the definitive assignment of all signals in a complex mixture. ipb.pt

Diffusion-Ordered Spectroscopy (DOSY): This method separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov It allows for the identification of individual species in a complex reaction solution without the need for physical separation.

These advanced methods are essential for mechanistic studies, allowing researchers to identify and quantify reactants, intermediates, and products, thereby providing a complete picture of the reaction pathway. youtube.com

Infrared (IR) and Raman Microspectroscopy for Reaction Monitoring and Structural Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in α-bromocinnamic acid and to monitor chemical transformations. docbrown.info The combination of both techniques provides complementary information.

The IR spectrum of α-bromocinnamic acid is characterized by prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and vibrations associated with the aromatic ring. chemicalbook.comnist.gov Raman spectroscopy is particularly sensitive to the vibrations of the C=C double bond and the carbon skeleton.

Microspectroscopy combines these techniques with microscopy, allowing for the analysis of very small sample areas. This is particularly useful for studying gas-solid reactions, such as the reaction of bromine vapor with single crystals of cinnamic acid derivatives. researchgate.netrsc.org By focusing the IR or Raman laser on a specific point of a crystal, the chemical transformation can be monitored over time, revealing information about reaction kinetics and spatial homogeneity. researchgate.net This approach has been used to confirm that such reactions involve the bromination of the aliphatic double bond without affecting the aromatic ring. researchgate.netrsc.org

Table 2: Characteristic Vibrational Frequencies for α-Bromocinnamic Acid

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500 - 3300
CarbonylC=O stretch~1700
AlkeneC=C stretch~1640
Aromatic RingC=C stretch1450 - 1600
VinylC-H wag~980
Carbon-BromineC-Br stretch500 - 650

Data compiled from general spectroscopy tables and spectra of related compounds. docbrown.inforsc.orgiucr.org

Mass Spectrometry (MS) Applications in Reaction Analysis and Product Identification

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of α-bromocinnamic acid. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's chemical formula, C₉H₇BrO₂. nih.govuni.lu

A key feature in the mass spectrum of α-bromocinnamic acid is the isotopic pattern of the molecular ion peak. Due to the natural abundance of two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum exhibits two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), which is a definitive signature for the presence of a single bromine atom in the molecule.

In reaction analysis, MS is invaluable for identifying the products formed during the synthesis or derivatization of α-bromocinnamic acid. By coupling techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be separated and each component identified by its mass spectrum, providing crucial information for reaction optimization and byproduct characterization.

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the α-bromocinnamic acid molecule within a crystal.

Furthermore, X-ray crystallography reveals the details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and other potential interactions involving the bromine atom or the aromatic ring. This information is the foundation of crystal engineering, where an understanding of these non-covalent interactions is used to design and synthesize crystalline materials with desired properties. iucr.org Studies on related halogen-substituted cinnamic acid derivatives show how the halogen atom can influence crystal packing through specific interactions, which is a key consideration in the design of functional organic solids. iucr.org

Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of isomers of α-bromocinnamic acid, as well as for the assessment of its purity. The presence of geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond, necessitates precise chromatographic methods to resolve these closely related compounds. Additionally, HPLC is instrumental in quantifying the purity of a given sample by separating the main component from any impurities, starting materials, or by-products.

Principles of Isomer Separation by HPLC

The separation of the geometric isomers of α-bromocinnamic acid by HPLC is typically achieved using reverse-phase chromatography. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. The (E) and (Z) isomers of α-bromocinnamic acid, having distinct spatial arrangements of the bromine and carboxylic acid groups relative to the phenyl ring, exhibit subtle differences in their polarity and hydrophobicity. These differences, although small, are sufficient to cause them to interact differently with the stationary phase, leading to different retention times and, thus, separation.

Detailed Research Findings

While specific application notes detailing the separation of (E)- and (Z)-α-bromocinnamic acid are not extensively published, methodologies for structurally similar compounds, such as m-bromocinnamic acid and other cinnamic acid derivatives, provide a strong basis for establishing effective separation protocols. Research in this area indicates that C8 and C18 columns are highly effective for the separation of such aromatic carboxylic acids.

For instance, a common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acidic modifier like phosphoric acid or trifluoroacetic acid. The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of α-bromocinnamic acid isomers could be based on the following parameters:

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL

In such a system, the relative hydrophobicity of the (E) and (Z) isomers would dictate their elution order. The isomer that is slightly more nonpolar will have a stronger interaction with the C18 stationary phase and thus a longer retention time.

Purity Assessment

For purity assessment, the same HPLC method can be employed. A sample of α-bromocinnamic acid is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the α-bromocinnamic acid and potentially smaller peaks corresponding to impurities. The area of each peak is proportional to the concentration of the corresponding component. The purity of the sample can be calculated by dividing the peak area of the main component by the total area of all peaks, and expressing the result as a percentage.

The following table illustrates a hypothetical purity assessment of a sample of α-bromocinnamic acid:

Peak IdentityRetention Time (min)Peak AreaArea %
Impurity 13.215000.15
(Z)-α-Bromocinnamic acid5.898500098.50
(E)-α-Bromocinnamic acid6.5120001.20
Impurity 28.115000.15
Total 1000000 100.00

This data indicates that the sample is predominantly the (Z) isomer with a small amount of the (E) isomer and other minor impurities. The high resolution and sensitivity of HPLC make it an indispensable tool for the quality control of α-bromocinnamic acid in a research setting.

Computational and Theoretical Studies of α Bromocinnamic Acid and Its Reactions

Molecular Modeling and Docking Simulations for Activity Correlation of Derivatives

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in drug discovery and development for correlating the chemical structure of derivatives with their biological activity. While specific docking studies on α-bromocinnamic acid are not extensively documented, the principles can be understood from studies on closely related cinnamic acid derivatives.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. A high binding affinity, often expressed as a low binding energy (ΔG), suggests a more stable ligand-protein complex and potentially higher biological activity. For instance, in a study investigating cinnamic acid derivatives as potential inhibitors of Mitogen-activated protein kinase-3 (MAPK3), a key enzyme in cancer-related signaling pathways, molecular docking was used to screen a library of compounds. nih.gov The binding affinities of 20 different cinnamic acids were calculated, and the top-ranked compounds were identified based on their ΔG values. nih.gov This approach allows researchers to prioritize derivatives for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool that is often used in conjunction with molecular docking. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives. For a series of α-bromocinnamic acid derivatives, a QSAR model could be developed by correlating physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities, such as anticancer or antimicrobial effects. researchgate.netnih.gov

The following interactive table provides a hypothetical representation of how molecular docking and QSAR data for a series of α-bromocinnamic acid derivatives might be presented to correlate their structures with a specific biological activity.

DerivativeModificationPredicted Binding Energy (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
1Parent α-bromocinnamic acid-7.215.8Arg121, Leu234
24-Chloro substitution-8.18.5Arg121, Leu234, Val298
34-Methoxy substitution-7.512.1Arg121, Met230
4Esterification of carboxylic acid-6.820.3Leu234, Ile290
5Amidation of carboxylic acid-7.99.7Arg121, Leu234, Asp299

Note: The data in this table is illustrative and intended to demonstrate the application of computational methods. The specific values and interacting residues would be determined through actual molecular docking and QSAR studies.

Quantum Chemical Calculations of Reaction Pathways and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the energetics and mechanisms of chemical reactions at the atomic level. These calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates, which are often difficult to characterize experimentally.

For reactions involving α-bromocinnamic acid, such as addition reactions to the carbon-carbon double bond, quantum chemical calculations can provide a detailed mechanistic picture. For example, the bromination of cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid is a classic electrophilic addition reaction. rsc.org DFT calculations could be employed to model the reaction pathway, including the formation of a bromonium ion intermediate and the subsequent nucleophilic attack by a bromide ion. These calculations would reveal the activation energies for each step, allowing for a comparison of different possible stereochemical outcomes (e.g., syn vs. anti addition).

The following table outlines the types of information that can be obtained from quantum chemical calculations for a hypothetical reaction of α-bromocinnamic acid.

Computational MethodInformation ObtainedRelevance to α-Bromocinnamic Acid Reactions
Density Functional Theory (DFT)Geometries of reactants, products, intermediates, and transition statesProvides a detailed 3D structure of all species involved in the reaction.
Reaction and activation energiesDetermines the thermodynamic and kinetic feasibility of different reaction pathways.
Vibrational frequenciesConfirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies.
Time-Dependent DFT (TD-DFT)Electronic excitation energies and UV-Vis spectraCan be used to study photochemical reactions of α-bromocinnamic acid.
AFIR MethodAutomated reaction path searchingCan uncover unexpected reaction mechanisms and intermediates.

Crystal Structure Prediction and Landscape Charting for Solid-State Reactivity

The reactivity of a molecule in the solid state is often governed by its crystal packing. Computational methods for crystal structure prediction (CSP) and the generation of crystal energy landscapes can provide valuable insights into the solid-state behavior of α-bromocinnamic acid and its derivatives. These methods aim to predict the most stable crystal structures of a molecule from its chemical diagram.

A notable example of the application of these principles is the study of 4-bromo-trans-cinnamic acid, which undergoes a photo-induced head-to-head [2+2] cycloaddition in the solid state. nih.govmdpi.com The feasibility and outcome of such topochemical reactions are dictated by the arrangement of the molecules in the crystal lattice. The crystal structures of 4-bromo-trans-cinnamic acid were determined at different temperatures (120 K, 240 K, and 300 K), revealing that the compound exists in the monoclinic space group P2(1)/n at all three temperatures. nih.gov This information is crucial for understanding the mechanism of a reversible phase transition that the compound undergoes. nih.gov

The following table summarizes the crystallographic data for 4-bromo-trans-cinnamic acid at different temperatures.

Temperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
120MonoclinicP2(1)/n13.987(3)4.9680(10)12.915(3)115.15(3)811.8(3)
240MonoclinicP2(1)/n14.102(3)5.0000(10)12.992(3)115.12(3)828.5(3)
300MonoclinicP2(1)/n14.178(3)5.0200(10)13.041(3)115.09(3)840.1(3)

Data sourced from studies on 4-bromo-trans-cinnamic acid. nih.gov

By understanding the crystal packing, it is possible to predict whether a [2+2] cycloaddition will occur and what the stereochemistry of the resulting cyclobutane (B1203170) derivative will be. This predictive capability is invaluable for the rational design of solid-state reactions.

Theoretical Insights into Catalysis and Stereoselectivity

Theoretical calculations are instrumental in elucidating the mechanisms of catalytic reactions and understanding the origins of stereoselectivity. For reactions involving α-bromocinnamic acid and its derivatives, computational studies can provide insights into how a catalyst lowers the activation energy of a reaction and directs it towards the formation of a specific stereoisomer.

An example of this is the N-heterocyclic carbene (NHC)-catalyzed enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes. acs.orgnih.gov In this reaction, the NHC catalyst plays a crucial role in activating the α-bromocinnamic aldehyde and controlling the stereochemical outcome. DFT calculations were performed to gain insight into the observed regioselectivity of the reaction. acs.orgnih.gov Such calculations can model the interaction between the catalyst and the substrate in the transition state, revealing the non-covalent interactions that are responsible for the enantioselectivity.

The stereochemistry of α-bromocinnamic acid itself is also a subject of theoretical interest. The molecule can exist as E and Z isomers due to the restricted rotation around the carbon-carbon double bond. A computational study on the E and Z isomers of sinapinic acid, another cinnamic acid derivative, used DFT to investigate their optimized geometries and stereochemistry. nih.gov These calculations helped to explain the different performances of the two isomers as matrices in mass spectrometry, highlighting the importance of stereochemistry in molecular interactions. nih.gov

The following table outlines how theoretical studies can provide insights into the catalysis and stereoselectivity of reactions involving α-bromocinnamic acid derivatives.

Theoretical ApproachApplicationInsights Gained
Transition State Modeling (DFT)Enantioselective CatalysisIdentifies the key interactions between the catalyst, substrate, and reagents that determine the stereochemical outcome.
Explains the origin of enantiomeric excess.
Reaction Coordinate AnalysisMechanistic Studies of CatalysisMaps the energy profile of the catalyzed versus uncatalyzed reaction, showing how the catalyst lowers the activation barrier.
Identifies the rate-determining step of the catalytic cycle.
Conformational AnalysisStereochemical ControlDetermines the relative stabilities of different stereoisomers of reactants, intermediates, and products.
Predicts the most likely stereochemical outcome of a reaction based on thermodynamic and kinetic factors.

Q & A

Basic: What are the standard protocols for synthesizing α-bromocinnamic acid, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves bromination of cinnamic acid using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . Optimization requires systematic variation of parameters (temperature, solvent polarity, stoichiometry) and monitoring via TLC or HPLC. Yield improvements may involve inert atmospheres to minimize side reactions (e.g., oxidation) or catalytic additives. Analytical validation using 1H^1H-NMR (peaks at δ 6.3–7.8 ppm for aromatic protons) and melting point confirmation (literature range: ~172–174°C) is critical .

Advanced: How do stereochemical outcomes vary in α-bromocinnamic acid derivatives under different catalytic conditions?

Stereoselectivity depends on catalysts (e.g., chiral Lewis acids) and reaction mechanisms (radical vs. ionic pathways). For example, asymmetric bromination using enantioselective catalysts can yield enantiomerically enriched products. Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is essential. Contradictions in literature data (e.g., conflicting enantiomeric excess values) may arise from solvent polarity or impurities; replicate studies with controlled variables are advised .

Advanced: How can researchers resolve contradictions in reported biological activity data for α-bromocinnamic acid analogs?

Discrepancies often stem from variations in assay protocols (e.g., cell lines, incubation times) or compound purity. Meta-analyses comparing studies should standardize data using effect sizes and statistical significance thresholds (e.g., p < 0.05 with Bonferroni correction). Reproducibility tests under identical conditions (pH, temperature) and third-party validation (e.g., independent lab replication) are recommended .

Advanced: What computational methods are suitable for predicting the reactivity and stability of α-bromocinnamic acid in silico?

Density Functional Theory (DFT) calculations can model reaction pathways (e.g., bromination transition states) and predict thermodynamic stability. Software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) is commonly used. Validation against experimental data (e.g., bond dissociation energies) ensures accuracy. Pitfalls include neglecting solvent effects; implicit/explicit solvation models should be applied .

Basic: What analytical techniques are most reliable for quantifying α-bromocinnamic acid in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace analysis, LC-MS/MS using MRM (multiple reaction monitoring) modes enhances sensitivity. Calibration curves must use ≥5 concentration points, and limits of detection (LOD) should be validated via signal-to-noise ratios. Cross-check with 1H^1H-NMR integration ensures accuracy .

Advanced: How can researchers design experiments to study the degradation kinetics of α-bromocinnamic acid under varying environmental conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Kinetic models (e.g., zero-order vs. first-order decay) are fitted to degradation data using nonlinear regression. High-resolution mass spectrometry (HRMS) identifies degradation products. Confounding factors like light exposure require controlled dark/light cycles .

Basic: What are the best practices for safely handling α-bromocinnamic acid in laboratory settings?

Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal must follow institutional guidelines for halogenated organics. Acute toxicity data (e.g., LD50_{50}) should inform risk assessments, though specific toxicological profiles may require literature review .

Advanced: How do substituent effects on the cinnamic acid ring influence the electronic properties of α-bromocinnamic acid?

Electron-withdrawing groups (e.g., -NO2_2) increase electrophilicity at the α-carbon, altering bromination kinetics. Hammett constants (σ) correlate with reaction rates. Spectroscopic shifts (e.g., 13C^{13}C-NMR for carbonyl carbons) and cyclic voltammetry (redox potentials) quantify electronic effects. Comparative studies require isosteric analogs to isolate substituent impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.